molecular formula C7H11N3O2S B8533465 N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide

N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide

Cat. No.: B8533465
M. Wt: 201.25 g/mol
InChI Key: WJIBFJGHHNLCRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide typically involves the reaction of 4-aminomethylpyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(4-formyl-pyridin-2-yl)-methanesulfonamide.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-(4-alkylaminomethyl-pyridin-2-yl)-methanesulfonamide.

Scientific Research Applications

N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanesulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-aminomethylpyridine
  • N-(4-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide
  • 4-amino-2-(trifluoromethyl)pyridine

Uniqueness

N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide is unique due to the presence of both an aminomethyl group and a methanesulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-13(11,12)10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3,(H,9,10)

InChI Key

WJIBFJGHHNLCRV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Cyano-pyridin-2-yl)-methanesulfonamide (0.15 g, 0.76 mmol) is dissolved in MeOH (4 mL) and concentrated HCl (2 mL) and is treated with Pd/C (10%, 150 mg). The mixture is stirred under H2 for 12 hours, filtered and concentrated in vacuo to afford N-(4-aminomethyl-pyridin-2-yl)-methanesulfonamide (0.15 g, 97%), which is used directly in the next step without further purification.
Name
N-(4-Cyano-pyridin-2-yl)-methanesulfonamide
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two

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